Reduced Polar Surface Area vs. Primary 4-Carbamoylbenzoic Acid
The target compound exhibits a polar surface area (PSA) of 66.84 Ų compared to 80.39 Ų for 4-carbamoylbenzoic acid, representing a 16.9% reduction [1]. This difference arises from the replacement of the primary amide hydrogens with N-methyl and N-2-methoxyethyl groups, eliminating two hydrogen-bond donors. Lower PSA values are statistically associated with improved passive membrane permeability in the Central Nervous System (CNS) drug design space (optimal PSA < 90 Ų).
| Evidence Dimension | Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 66.84 Ų |
| Comparator Or Baseline | 4-Carbamoylbenzoic acid (CAS 6051-43-0): 80.39 Ų |
| Quantified Difference | 16.9% lower PSA (difference 13.55 Ų) |
| Conditions | Calculated topological PSA (tPSA) from molecular structure |
Why This Matters
A lower PSA predicts enhanced membrane permeation, making the target compound a more suitable scaffold for developing cell-permeable probes or CNS-targeted therapeutic candidates than the primary amide analog.
- [1] Chemsrc. 4-carbamoylbenzoic acid. CAS 6051-43-0. PSA 80.39, LogP 1.184. View Source
